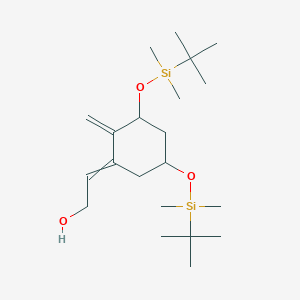
(Z)-2-((3S,5R)-3,5-bis((tert-butyldiMethylsilyl)oxy)-2-Methylenecyclohexylidene)ethanol
Vue d'ensemble
Description
“(tert-Butyldimethylsilyloxy)acetaldehyde” is a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . It is used as an important reagent in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . It is also employed in the construction of the key tetrahydropyran subunit in a recent synthesis of the marine natural product (–)-dactylodide .
Molecular Structure Analysis
The molecular structure of “(tert-Butyldimethylsilyloxy)acetaldehyde” is represented by the SMILES stringCC(C)(C)Si(C)OCC=O . The InChI key is MEBFFOKESLAUSJ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“(tert-Butyldimethylsilyloxy)acetaldehyde” has a refractive index of 1.432 (lit.), a boiling point of 165-167 °C (lit.), and a density of 0.915 g/mL at 25 °C (lit.) . It should be stored at 2-8°C .Applications De Recherche Scientifique
Stereocontrol in Organic Synthesis
Stereocontrol is a key aspect in organic synthesis, particularly in the synthesis of complex molecules. The compound (Z)-2-((3S,5R)-3,5-bis((tert-butyldiMethylsilyl)oxy)-2-Methylenecyclohexylidene)ethanol plays a critical role in the stereocontrolled synthesis of various organic compounds. For instance, it has been utilized in the synthesis of (–)-tetrahydrolipstatin. This process involves several steps, including the conjugate addition, enolate n-hexylation, ester reduction, and hydroboration-oxidation, demonstrating the compound's utility in creating stereochemically complex structures (Fleming & Lawrence, 1998).
Catalysis and Isomerization Reactions
The compound plays a significant role in catalysis, particularly in isomerization reactions. It has been used in the presence of RuClH(CO)(PPh(3))(3) to successfully induce double-bond migration in organic molecules. This transformation is crucial in organic synthesis, especially in the formation of enol ethers and other valuable intermediates for further chemical transformations (Wakamatsu, Nishida, Adachi, & Mori, 2000).
Organometallic Chemistry
In the field of organometallic chemistry, this compound has been involved in the synthesis and study of various zirconium and hafnium complexes. These studies are significant for understanding the coordination chemistry and reactivity of these metal complexes, which have implications in catalysis and material science (Dagorne, Bellemin‐Laponnaz, & Romain, 2013).
Extraction and Separation Processes
This compound has also found applications in the extraction and separation of alcohols from water. Its efficacy in selectively separating alcohols like ethanol and butanol from aqueous mixtures has been explored, which is essential in processes like biofuel production and pharmaceutical applications (Chapeaux, Simoni, Ronan, Stadtherr, & Brennecke, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O3Si2/c1-16-17(12-13-22)14-18(23-25(8,9)20(2,3)4)15-19(16)24-26(10,11)21(5,6)7/h12,18-19,22H,1,13-15H2,2-11H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRWHRXRPYRYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C(=C)C(=CCO)C1)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53655642 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



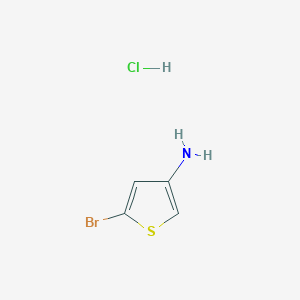
![1,4-Dioxaspiro[4.4]nonan-7-amine](/img/structure/B1523348.png)
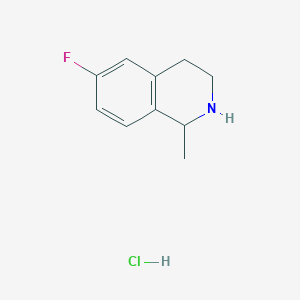

![3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1523353.png)
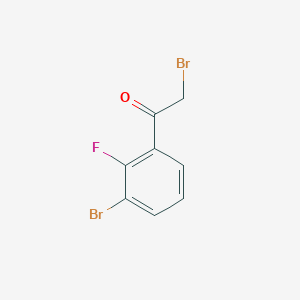
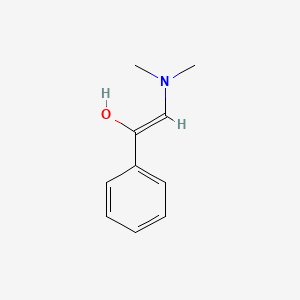
![2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1523358.png)
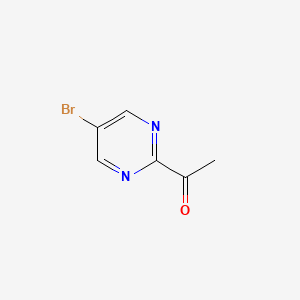
![(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B1523361.png)
![3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B1523362.png)
![{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine](/img/structure/B1523363.png)
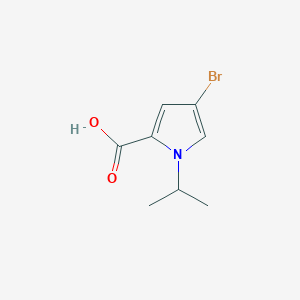
![O-[(3-methyloxetan-3-yl)methyl]hydroxylamine](/img/structure/B1523367.png)